molecular formula C14H14N2O2 B14652517 1(2H)-Quinolinecarboxylic acid, 2-cyano-7-methyl-, ethyl ester CAS No. 52618-51-6

1(2H)-Quinolinecarboxylic acid, 2-cyano-7-methyl-, ethyl ester

Cat. No.: B14652517
CAS No.: 52618-51-6
M. Wt: 242.27 g/mol
InChI Key: ZVWWETJAAXXASY-UHFFFAOYSA-N
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Description

1(2H)-Quinolinecarboxylic acid, 2-cyano-7-methyl-, ethyl ester is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1(2H)-Quinolinecarboxylic acid, 2-cyano-7-methyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is a three-component reaction involving ethyl acetoacetate, thiourea, and an appropriate aromatic aldehyde. This reaction produces ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates, which can then react with bromomalononitrile to yield ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates . Industrial production methods often involve the use of microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

1(2H)-Quinolinecarboxylic acid, 2-cyano-7-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1(2H)-Quinolinecarboxylic acid, 2-cyano-7-methyl-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 2-cyano-7-methyl-, ethyl ester involves its interaction with specific molecular targets. In biological systems, quinoline derivatives can inhibit enzymes such as acetylcholinesterase and topoisomerase, leading to antimicrobial and anticancer effects. The cyano group in the compound can also interact with nucleophiles in biological systems, leading to various biochemical reactions .

Comparison with Similar Compounds

1(2H)-Quinolinecarboxylic acid, 2-cyano-7-methyl-, ethyl ester can be compared with other quinoline derivatives such as:

Properties

CAS No.

52618-51-6

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 2-cyano-7-methyl-2H-quinoline-1-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)16-12(9-15)7-6-11-5-4-10(2)8-13(11)16/h4-8,12H,3H2,1-2H3

InChI Key

ZVWWETJAAXXASY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(C=CC2=C1C=C(C=C2)C)C#N

Origin of Product

United States

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